Bocaminooxy PFP acetate
CAS No.:
Cat. No.: VC13670557
Molecular Formula: C13H12F5NO5
Molecular Weight: 357.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F5NO5 |
|---|---|
| Molecular Weight | 357.23 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
| Standard InChI | InChI=1S/C13H12F5NO5/c1-13(2,3)24-12(21)19-22-4-5(20)23-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21) |
| Standard InChI Key | CFHQSOVKJGGBKK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Bocaminooxy PFP acetate belongs to the class of N-protected amino acid active esters. Its IUPAC name, (2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate, reflects its bifunctional design:
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Boc group: The tert-butyloxycarbonyl moiety shields the aminooxy group during synthesis, preventing unwanted nucleophilic reactions.
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PFP ester: The pentafluorophenyl group acts as a highly reactive leaving group, accelerating acylation reactions in peptide bond formation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.23 g/mol |
| CAS Number | 70687-08-0 |
| Solubility | Dichloromethane, acetonitrile |
| Protective Group | tert-butyloxycarbonyl (Boc) |
| Active Ester | Pentafluorophenyl (PFP) |
The compound’s solubility in polar aprotic solvents, such as dichloromethane (DCM) and acetonitrile, ensures compatibility with SPPS protocols . Its crystalline solid form and stability at room temperature further enhance handling convenience .
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Boc group ( 1.48 ppm, singlet) and the pentafluorophenyl ring ( 7.94 ppm) . High-performance liquid chromatography (HPLC) typically shows a purity ≥95%, critical for minimizing side reactions in peptide synthesis .
Synthesis and Manufacturing
Synthetic Pathways
Bocaminooxy PFP acetate is synthesized through a two-step process:
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Protection of Aminooxyacetic Acid:
Aminooxyacetic acid reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form Boc-aminooxyacetic acid . -
Esterification with Pentafluorophenol:
The carboxylic acid group of Boc-aminooxyacetic acid is activated using pentafluorophenyl trifluoroacetate (PFP-TFA) to yield the final PFP ester.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–4 hours |
| Yield | 75–85% |
This method ensures minimal racemization and high functional group fidelity, critical for producing enantiomerically pure peptides .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Bocaminooxy PFP acetate serves as a transiently protected building block:
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Amino Group Protection: The Boc group stabilizes the aminooxy functionality against premature reactions during chain elongation. Deprotection is achieved using trifluoroacetic acid (TFA), yielding a free aminooxy group for subsequent conjugation .
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Efficient Coupling: The PFP ester’s electron-withdrawing fluorine atoms enhance electrophilicity, enabling rapid amide bond formation with resin-bound amino groups without requiring coupling agents like HOBt or HBTU .
Bioconjugation and Oxime Ligation
The deprotected aminooxy group reacts selectively with aldehydes and ketones to form stable oxime linkages, a cornerstone of chemoselective bioconjugation:
This reaction is exploited in drug-antibody conjugates and peptide-functionalized nanomaterials, where spatial control over linkage is paramount .
Comparative Analysis with Related Compounds
Boc-Aminooxyacetic Acid (Boc-AOA)
While both compounds share the Boc-protected aminooxy motif, Boc-AOA lacks the PFP ester, necessitating additional activation steps (e.g., EDC/HOBt) for acylation . This increases synthesis time and introduces potential side products.
NHS Esters
Compared to N-hydroxysuccinimide (NHS) esters, PFP esters offer:
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Higher Reactivity: Faster coupling kinetics due to superior leaving group ability.
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Reduced Hydrolysis: Greater stability in aqueous environments, enabling longer storage .
Table 3: Performance Comparison of Active Esters
| Property | PFP Ester | NHS Ester |
|---|---|---|
| Coupling Rate | High | Moderate |
| Hydrolysis Stability | Excellent | Moderate |
| Byproduct Toxicity | Low | Moderate |
Recent Advancements and Future Directions
Innovations in Bioconjugation
Recent studies highlight its utility in site-specific antibody-drug conjugates (ADCs), where oxime ligation ensures payload attachment at engineered aldehyde tags . This approach minimizes heterogeneity, a longstanding challenge in ADC therapeutics.
Sustainable Synthesis Methods
Emergent green chemistry protocols utilize mechanochemical activation (ball milling) to synthesize Bocaminooxy PFP acetate with 90% yield, eliminating solvent waste .
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